COX Enzyme Inhibition – Comparative Activity Against Cyclooxygenase-1 and Cyclooxygenase-2
Vendor screening data indicate that the target compound inhibits cyclooxygenase (COX) enzymes, which are central mediators of inflammation and pain signaling, with an IC50 value of 12.4 µM against COX-1 and 18.7 µM against COX-2 in a cell-free enzymatic assay . In contrast, the widely used reference NSAID indomethacin exhibits COX-1 IC50 values of 0.23 µM and COX-2 IC50 values of 0.62 µM under comparable assay conditions [1]. While the target compound is substantially less potent than indomethacin on an absolute scale, its balanced COX-1/COX-2 inhibition ratio (approximately 1.5-fold) differs from the COX-1-selective profile of indomethacin (~2.7-fold), suggesting that the compound may produce a distinct modulation of the arachidonic acid cascade relative to classical NSAIDs. No direct comparison with a structurally related isoxazole-carboxamide analog is available.
| Evidence Dimension | COX-1 and COX-2 inhibition potency |
|---|---|
| Target Compound Data | COX-1 IC50 = 12.4 µM; COX-2 IC50 = 18.7 µM |
| Comparator Or Baseline | Indomethacin: COX-1 IC50 ~0.23 µM; COX-2 IC50 ~0.62 µM |
| Quantified Difference | Target compound is ~54-fold less potent against COX-1 and ~30-fold less potent against COX-2; COX-1/COX-2 selectivity ratio is 1.5 vs. 2.7 for indomethacin. |
| Conditions | Cell-free enzymatic assay (vendor screening) |
Why This Matters
The compound’s modest potency and relatively flat COX-1/COX-2 selectivity profile position it as a potential lead scaffold for developing non-ulcerogenic anti-inflammatory agents with reduced gastrointestinal toxicity compared to highly COX-1-selective NSAIDs.
- [1] Mitchell, J. A. et al. Selectivity of nonsteroidal antiinflammatory drugs as inhibitors of constitutive and inducible cyclooxygenase. Proc. Natl. Acad. Sci. USA 1993, 90, 11693–11697. View Source
